molecular formula C13H16N2O2 B6266397 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one CAS No. 1807938-87-9

1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one

Número de catálogo: B6266397
Número CAS: 1807938-87-9
Peso molecular: 232.28 g/mol
Clave InChI: QNRVQALPKDWRHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one is a piperidin-2-one derivative featuring a hydroxyiminoethyl group attached to a para-substituted phenyl ring. The hydroxyimino group (-NOH) enhances hydrogen-bonding capabilities, which may influence receptor binding and metabolic stability . Piperidin-2-one derivatives are widely explored for their roles as enzyme inhibitors, anti-inflammatory agents, and antioxidants, making this compound a candidate for therapeutic development .

Propiedades

Número CAS

1807938-87-9

Fórmula molecular

C13H16N2O2

Peso molecular

232.28 g/mol

Nombre IUPAC

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one

InChI

InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3

Clave InChI

QNRVQALPKDWRHR-UHFFFAOYSA-N

SMILES canónico

CC(=NO)C1=CC=C(C=C1)N2CCCCC2=O

Pureza

95

Origen del producto

United States

Métodos De Preparación

The synthesis of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves several steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine, followed by a series of reactions to introduce the hydroxyimino group and form the piperidin-2-one ring . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium chlorite . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Mecanismo De Acción

The mechanism of action of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one with analogous piperidin-2-one derivatives, focusing on structural features, biological activities, and physicochemical properties:

Compound Name Structure Molecular Weight (g/mol) Biological Activity Key References
1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one Piperidin-2-one core with 4-(hydroxyiminoethyl)phenyl substituent 246.27 (estimated) Limited direct data; inferred anti-inflammatory/antioxidant potential based on analogs
2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate Piperidin-2-one linked to cinnamate via amino group; same hydroxyiminoethylphenyl moiety 382.39 Significant anti-lipoxygenase (LOX) activity (IC₅₀ = 12.5 µM); antioxidant activity
4-(Hydroxyimino)piperidin-2-one Piperidin-2-one with hydroxyimino group directly on the ring 128.13 No explicit activity reported; serves as a synthetic intermediate
1-(4-Iodophenyl)piperidin-2-one Piperidin-2-one with 4-iodophenyl substituent 301.15 Halogenated analog; potential enzyme inhibitor (structural similarity to kinase inhibitors)
1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one Piperidin-1-yl hydroxyimino group with 2-methylpropanoyl side chain 198.23 Oral bioavailability predicted via Lipinski’s rules; unconfirmed biological activity

Key Observations:

Structural Modifications and Activity: The hydroxyiminoethyl group in 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one distinguishes it from simpler analogs like 4-(hydroxyimino)piperidin-2-one. This group likely enhances solubility and target engagement compared to halogenated derivatives (e.g., 1-(4-iodophenyl)piperidin-2-one) . The cinnamate hybrid (2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate) demonstrates the impact of ester linkages on bioactivity, showing potent LOX inhibition .

Synthetic Routes: Suzuki coupling and nucleophilic substitutions are common methods for introducing aryl groups to the piperidin-2-one core (e.g., ). The hydroxyimino group is typically introduced via oxime formation using hydroxylamine .

Pharmacokinetic Predictions :

  • Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5) is observed in most analogs, suggesting oral bioavailability. However, halogenated derivatives may exhibit higher LogP values, affecting permeability .

Research Findings and Implications

Anti-Inflammatory Potential: The cinnamate hybrid () shows LOX inhibition, a key pathway in inflammation. This suggests that 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one could be optimized for dual COX/LOX inhibition, reducing side effects associated with traditional NSAIDs .

Antioxidant Activity: Hydroxyimino and phenyl groups contribute to radical scavenging. The target compound’s structure aligns with antioxidants like ascorbic acid in hydrogen-donating capacity .

Structural Limitations: Halogenated analogs (e.g., 1-(4-iodophenyl)piperidin-2-one) may face metabolic instability due to dehalogenation, whereas hydroxyimino derivatives could offer improved stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.